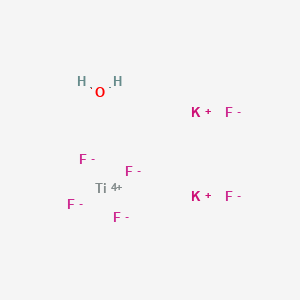

Potassium fluotitanate hydrate

Description

Historical Context and Evolution of Research on Titanium-Fluorine Chemistry

The journey of titanium-fluorine chemistry began with the discovery of titanium itself. In 1791, William Gregor, a British clergyman and mineralogist, first identified a new metallic element in the black sands of Cornwall. researchgate.netconstruction-physics.com Independently, in 1795, the German chemist Martin Klaproth extracted the same element from the mineral rutile and named it "titanium" after the Titans of Greek mythology, a nod to the element's strong bonding with oxygen. construction-physics.com

Initially considered a rare element, titanium is now recognized as the ninth most abundant element in the Earth's crust. researchgate.net However, it primarily exists in the form of highly stable and insoluble oxides, such as those found in minerals like ilmenite (B1198559), rutile, and anatase, making its extraction a complex process. researchgate.net

The exploration of titanium's reactivity with halogens, particularly fluorine, marked a significant evolution in its chemistry. Fluorine's high electronegativity leads to the formation of strong bonds with titanium, resulting in a diverse family of titanium fluoride (B91410) complexes. Research has led to the synthesis and characterization of several titanium fluorides, including:

Titanium(IV) fluoride (TiF₄): A white, hygroscopic solid that adopts a polymeric structure. wikipedia.org It is a strong Lewis acid and is often prepared by treating titanium tetrachloride with hydrogen fluoride. wikipedia.org

Titanium(III) fluoride (TiF₃): A violet, paramagnetic solid. wikipedia.org

Titanium(II) fluoride (TiF₂): A reactive white solid that serves as a precursor for other titanium compounds. ontosight.ai

The synthesis of complex salts containing the hexafluorotitanate anion ([TiF₆]²⁻) was a logical progression. Potassium hexafluorotitanate (K₂TiF₆), the anhydrous form, can be synthesized by reacting hydrofluoric acid with metatitanic acid and then neutralizing the resulting fluorotitanic acid with potassium hydroxide (B78521). wikipedia.org The study of its hydrated forms, such as potassium fluotitanate hydrate (B1144303), represents a further refinement in understanding the nuanced interactions within titanium-fluorine systems.

Structural Variants and Hydration States of Potassium Hexafluorotitanate

Potassium hexafluorotitanate is known to exist in both anhydrous and hydrated forms. The presence of water molecules within the crystal lattice defines the hydrated state, leading to distinct structural and chemical properties.

While the monohydrate is well-documented, the existence of other hydration states, such as a heptahydrate (seven water molecules) for similar compounds like potassium phosphate (B84403) (K₃PO₄·7D₂O), suggests the theoretical possibility of other potassium fluotitanate hydrates under specific temperature and humidity conditions. nih.gov However, detailed crystallographic studies on potassium fluotitanate hydrates other than the monohydrate are not widely reported in the available literature. The anhydrous form, K₂TiF₆, crystallizes without incorporated water molecules and possesses a distinct crystal structure from its hydrated counterpart. wikipedia.orgnih.gov

| Property | Potassium Fluotitanate Monohydrate | Potassium Hexafluorotitanate (Anhydrous) |

|---|---|---|

| Chemical Formula | K₂TiF₆·H₂O | K₂TiF₆ |

| Synonyms | Dipotassium hexafluorotitanate(2-) monohydrate nih.gov | Potassium hexafluorotitanate(IV), Titanium potassium fluoride americanelements.comchemicalbook.com |

| Molecular Weight | 258.069 g/mol nih.gov | 240.05 g/mol chemicalbook.com |

| Appearance | Data not widely available | White solid, Dry powder nih.gov |

| Crystal Structure | Contains K⁺, [TiF₆]²⁻, and H₂O in the lattice nih.gov | Monoclinic flake crystal yixinchemical.com |

Significance of Potassium Fluotitanate Hydrate in Contemporary Materials Science

Potassium fluotitanate, often referred to in industrial contexts without specifying the hydration state, is a compound of considerable importance in materials science. df-chemicals.com Its applications stem from its ability to act as a source of titanium and fluorine in various chemical processes.

A primary application is in metallurgy, specifically as a grain refiner in metal casting and alloy production. fssf-chemicals.comdf-chemicals.com When added to molten metals such as aluminum, magnesium, and titanium alloys, potassium fluotitanate acts as a nucleating agent. fssf-chemicals.comdf-chemicals.comchemkraft.ir This promotes the formation of fine, uniformly distributed grains during solidification. df-chemicals.com The resulting refined grain structure significantly enhances the mechanical properties of the final material, including improved strength, ductility, and fatigue resistance. df-chemicals.comchemkraft.ir This makes the alloys suitable for demanding applications in the aerospace and automotive industries. df-chemicals.comchemkraft.ir

In the realm of electronics , potassium fluotitanate serves as a precursor for high-purity titanium and its compounds, which are fundamental to modern electronic devices. df-chemicals.com High-purity titanium is essential for manufacturing components like semiconductors, where impurities can compromise performance. df-chemicals.com Furthermore, K₂TiF₆ is used in the synthesis of advanced ceramics and other titanium-based compounds, such as titanium potassium oxide (K₂TiO₃), which possess valuable dielectric properties for use in capacitors and resonators. df-chemicals.com The compound is also integral to producing materials like strontium titanate, which are used in photonic devices due to their high refractive indices. df-chemicals.com

The compound is also used as a catalyst for polypropylene (B1209903) synthesis and as a component in metal phosphating surface treatments. wikipedia.orgfengyuangroup.in The versatility of potassium fluotitanate underscores its role as a key enabler in the development of high-performance materials, driving innovation across multiple technological sectors. df-chemicals.comfssf-chemicals.com

Properties

CAS No. |

23969-67-7 |

|---|---|

Molecular Formula |

F6Ti.H2O.2K F6H2K2OTi |

Molecular Weight |

258.069 g/mol |

IUPAC Name |

dipotassium;titanium(4+);hexafluoride;hydrate |

InChI |

InChI=1S/6FH.2K.H2O.Ti/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 |

InChI Key |

CTVPHTNIWGQTMT-UHFFFAOYSA-H |

Canonical SMILES |

O.[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Ti+4] |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparative Techniques for Potassium Fluotitanate Hydrate

Conventional Synthetic Routes for Potassium Hexafluorotitanate and its Hydrates

The industrial production of potassium hexafluorotitanate and its hydrated form relies on several well-established chemical pathways. These methods are primarily centered around neutralization reactions, precipitation from mineral ore processing, and high-temperature fusion and digestion techniques.

Neutralization Reactions of Fluorotitanic Acid with Potassium Hydroxide (B78521)

A primary and widely employed method for the synthesis of potassium hexafluorotitanate is the neutralization reaction between fluorotitanic acid (H₂TiF₆) and a potassium source, typically potassium hydroxide (KOH). wikipedia.org This reaction is a classic acid-base neutralization, yielding the salt, potassium hexafluorotitanate, and water. taylorandfrancis.comyoutube.comyoutube.com

The process begins with the preparation of fluorotitanic acid, which is commonly produced by reacting titanium dioxide (TiO₂) or metatitanic acid with hydrofluoric acid (HF). wikipedia.orggoogle.com The subsequent neutralization with potassium hydroxide is an exothermic reaction that needs to be carefully controlled to ensure the desired product quality. The balanced chemical equation for the neutralization step is:

H₂TiF₆ + 2KOH → K₂TiF₆ + 2H₂O webqc.org

The resulting potassium hexafluorotitanate, being less soluble in cold water, can be precipitated from the solution by cooling. made-in-china.com The monohydrate form, K₂TiF₆·H₂O, crystallizes from the aqueous solution. This crystalline solid can then be separated by filtration, washed, and dried under controlled temperature conditions to yield the final product. google.com The hydrate (B1144303) loses its crystal water at approximately 32°C. made-in-china.comchemnet.com

Precipitation from Ilmenite (B1198559) Ore Processing Pathways

Ilmenite (FeTiO₃), a major titanium-bearing ore, serves as a significant source for the production of titanium compounds, including potassium fluotitanate. epa.govnih.gov The processing of ilmenite often involves either a sulfate (B86663) or a chloride process to extract titanium dioxide. nih.gov In a relevant hydrometallurgical route, ilmenite ore can be digested with hydrofluoric acid to produce a solution containing titanium fluoride (B91410) and iron fluoride. wipo.intgoogle.com

A process has been described where powdered ilmenite ore is digested with hydrofluoric acid and a peroxide solution to form hydrofluotitanic acid. wipo.int After cooling, potassium chloride solution is added, leading to the precipitation of potassium fluotitanate due to its lower solubility. wipo.int The chemical reaction can be represented as:

H₂TiF₆ + 2KCl → K₂TiF₆↓ + 2HCl

A crucial step in this pathway is the management of iron impurities. Ferric ions (Fe³⁺) present in the solution can co-precipitate as potassium ferric fluoride (K₃FeF₆), which is relatively insoluble. google.com To prevent this, ferric ions are reduced to the more soluble ferrous ions (Fe²⁺) before the precipitation of potassium fluotitanate. google.com This reduction is often achieved by adding scrap iron. google.com

Fusion and Digestion Methods for Potassium Fluotitanate

High-temperature fusion and digestion methods offer an alternative route for the synthesis of potassium fluotitanate. One such method involves the sintering of titanium dioxide with potassium fluosilicate (K₂SiF₅) and potassium chloride (KCl). iaea.org The mixture is heated to high temperatures, typically around 750°C, for several hours. iaea.org The resulting sintered mass is then leached with boiling water, and upon cooling the solution, potassium fluotitanate crystallizes out. iaea.org

Another approach involves the direct interaction of uncalcined titanium dioxide with a solution of potassium hydrodifluoride (KHF₂) upon heating. google.com The resulting potassium hexafluorotitanate is then separated by filtration, washed, and dried. google.com A patent also describes a method where an intimate mixture of ammonium (B1175870) bifluoride, titanium dioxide, and a potassium salt (like potassium fluoride or potassium carbonate) is heated to temperatures of at least 200°C to produce potassium titanium fluoride. google.com

These fusion and digestion methods can be advantageous as they may utilize less expensive starting materials. However, they often require significant energy input for the high-temperature steps.

Purity Assessment and Impurity Control in Industrial and Laboratory Synthesis

The purity of potassium fluotitanate is critical for its various applications, particularly in the production of high-purity titanium metal and specialty alloys. americanelements.comdf-chemicals.com Therefore, rigorous purity assessment and effective impurity control are essential aspects of its synthesis.

Common impurities in potassium fluotitanate often originate from the raw materials, such as iron from ilmenite ore. google.com As mentioned earlier, the reduction of ferric to ferrous ions is a key step to prevent the precipitation of potassium ferric fluoride. google.com Other potential impurities can include unreacted starting materials or byproducts from side reactions.

A variety of analytical techniques are employed to assess the purity of the final product. These can include:

Chemical Analysis: Titration methods can be used to determine the concentration of the main components.

Spectroscopic Techniques: Techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy are used to quantify trace metallic impurities.

X-ray Diffraction (XRD): This technique is used to confirm the crystalline phase of the product and to detect any crystalline impurities.

In industrial settings, the grade of potassium fluotitanate is often specified, with typical purities reaching 98% or higher. fluorides.infssf-chemicals.com For applications requiring ultra-high purity, further purification steps like recrystallization may be necessary. googleapis.com However, the low solubility of K₂TiF₆ can make recrystallization challenging. googleapis.com

Investigation of Sustainable and Environmentally Benign Synthesis Approaches

Modern chemical manufacturing places a strong emphasis on the development of sustainable and environmentally friendly processes. For the synthesis of potassium fluotitanate, research is directed towards minimizing waste, reducing energy consumption, and avoiding the use of hazardous reagents.

One area of focus is the utilization of byproducts from other industrial processes. For example, the iron-containing liquor from ilmenite processing, which is often considered waste, can be a source for other valuable products. nih.gov A patent describes a process for producing potassium fluotitanate from ilmenite that includes a step for recovering potassium chloride and potassium fluoride from the filtrate, thereby reducing waste. wipo.int

Another approach involves exploring alternative fluorinating agents to reduce the reliance on highly corrosive hydrofluoric acid. A Russian patent describes a method using potassium hydrodifluoride (KHF₂) to react with titanium dioxide, which is presented as a way to simplify the process and eliminate the use of hydrofluoric acid. google.com Similarly, the use of ammonium hydrofluoride and ammonium sulfate for the decomposition of ilmenite-titanomagnetite ores is being investigated as a hydrometallurgical route. researchgate.net

Crystallographic and Structural Investigations of Potassium Fluotitanate Hydrate

Crystal Structure Determination of Monohydrate and Related Forms

The precise crystal structure of potassium fluotitanate monohydrate (K₂TiF₆·H₂O) is not extensively detailed in publicly available literature. However, significant research has been conducted on the anhydrous form, potassium hexafluorotitanate (K₂TiF₆), which provides a foundational understanding of the structural arrangement of the [TiF₆]²⁻ anion and the potassium cations.

Anhydrous potassium hexafluorotitanate is known to exist in different polymorphic forms, with the trigonal structure being commonly observed at room temperature. researchgate.net A rerefinement of the crystal structure of anhydrous K₂TiF₆ has provided detailed crystallographic data. researchgate.net The structure was determined using single-crystal X-ray diffraction, revealing a trigonal crystal system with the space group P-3m1. researchgate.netcrystallography.net In this arrangement, the titanium (Ti⁴⁺) ion is octahedrally coordinated by six fluoride (B91410) (F⁻) ions, forming the [TiF₆]²⁻ complex anion. researchgate.netresearchgate.net The potassium (K⁺) ions are situated in the crystal lattice, providing charge balance. researchgate.net

Interactive Table: Crystallographic Data for Anhydrous Potassium Hexafluorotitanate (K₂TiF₆) crystallography.net

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 |

| a (Å) | 5.7354(11) |

| c (Å) | 4.6635(18) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Cell Volume (ų) | 132.85(6) |

| Z | 1 |

Analysis of Hydrogen Bonding Networks and Hydration Effects on Crystal Stability

The water molecule in potassium fluotitanate hydrate (B1144303) plays a crucial role in the crystal structure through the formation of hydrogen bonds. researchgate.net These interactions involve the hydrogen atoms of the water molecule acting as donors and the fluorine atoms of the [TiF₆]²⁻ anion or the oxygen atom of an adjacent water molecule acting as acceptors. The analysis of these hydrogen bonding networks is fundamental to understanding the stability of the hydrated crystal.

Polymorphism and Phase Transitions in Hydrated Potassium Hexafluorotitanates

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon for anhydrous potassium hexafluorotitanate, which can adopt trigonal, hexagonal, and cubic structures. researchgate.netresearchgate.netstfx.ca These different forms can be obtained under varying conditions, such as temperature. researchgate.net

For hydrated crystalline compounds, phase transitions can be more complex, often involving the loss or rearrangement of water molecules within the crystal lattice. researchgate.netnih.gov These transitions can be reversible or irreversible and can be induced by changes in temperature, pressure, or humidity. nih.gov For instance, heating a hydrated salt can lead to dehydration, resulting in a transition to an anhydrous form or a lower hydrate.

Specific studies on the polymorphism and phase transitions of potassium fluotitanate hydrate are not extensively reported. However, the general principles of phase transitions in hydrates suggest that K₂TiF₆·H₂O could exhibit temperature-dependent phase changes. These might involve the loss of the water molecule at elevated temperatures, leading to the formation of one of the anhydrous polymorphs of K₂TiF₆. The study of such transitions would require techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction (VT-XRD) to identify transition temperatures and characterize the resulting phases.

Spectroscopic and Diffraction Studies for Structural Elucidation (e.g., X-ray Diffraction, NMR)

The structural characterization of this compound relies on a combination of spectroscopic and diffraction techniques.

X-ray Diffraction (XRD) is the primary method for determining the crystal structure of crystalline solids. researchgate.net Powder X-ray diffraction (PXRD) can be used to identify the crystalline phases present in a sample and to track phase transitions as a function of temperature or other variables. Single-crystal X-ray diffraction (SCXRD) provides the most detailed structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the unit cell. frontiersin.org While a detailed SCXRD study for K₂TiF₆·H₂O is not found in the reviewed literature, it would be the definitive method for elucidating its crystal structure and the specifics of its hydrogen bonding network.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the local environment of specific atomic nuclei. For this compound, ¹⁹F NMR and ¹H NMR would be particularly informative. ¹⁹F NMR spectroscopy has been used to identify the presence of [TiF₆]²⁻ and [TiF₅(H₂O)]⁻ anions in aqueous solutions of related compounds, indicating its sensitivity to the coordination environment of the fluorine atoms. researchgate.net In the solid state, ¹⁹F MAS (Magic Angle Spinning) NMR could provide information about the different fluorine environments within the crystal lattice of K₂TiF₆·H₂O. ¹H MAS NMR would be sensitive to the hydrogen atoms of the water molecule, providing insights into its dynamics and involvement in hydrogen bonding. nih.gov

Advanced Applications of Potassium Fluotitanate Hydrate in Materials Science and Engineering

Grain Refinement Mechanisms in Metal Alloys Utilizing Potassium Fluotitanate

Microstructure and Mechanical Property Enhancement in Aluminum Alloys

In the production of aluminum alloys, the addition of potassium fluotitanate to the molten metal facilitates the creation of a fine and uniform grain structure. df-chemicals.com This is achieved through the in-situ formation of titanium aluminide (TiAl₃) and titanium diboride (TiB₂) particles, which act as potent nucleation sites for α-aluminum grains. The controlled and precise addition of K₂TiF₆ ensures an even distribution of these nuclei throughout the melt. df-chemicals.com

The resulting refined microstructure brings about a host of benefits, including:

Improved Mechanical Strength: Finer grains hinder the movement of dislocations, leading to increased tensile strength and hardness. df-chemicals.com

Enhanced Castability: A refined grain structure improves the fluidity of the molten metal and its ability to fill intricate mold cavities, reducing casting defects. df-chemicals.com

Reduced Porosity: Grain refinement helps to minimize the formation of porosity within the cast aluminum, leading to a denser and higher-quality product. df-chemicals.com

The enhancement of these properties makes aluminum alloys treated with potassium fluotitanate suitable for demanding applications in the automotive and aerospace industries. df-chemicals.comchemkraft.ir

Table 1: Effects of Grain Refinement on Aluminum Alloy Properties

| Property | Enhancement due to Potassium Fluotitanate |

| Mechanical Strength | Increased tensile strength and hardness |

| Ductility | Improved |

| Fatigue Resistance | Enhanced |

| Castability | Improved fluidity and mold filling |

| Porosity | Minimized |

Influence on Grain Structure, Corrosion Resistance, and Durability of Magnesium Alloys

Similar to its role in aluminum alloys, potassium fluotitanate is employed to refine the grain structure of magnesium alloys. df-chemicals.comchemkraft.ir The introduction of K₂TiF₆ into molten magnesium leads to the formation of nucleation sites that promote a finer and more uniform grain size. This microstructural modification significantly improves the mechanical strength and durability of magnesium alloys. chemkraft.ir

Furthermore, the refined grain structure has a positive impact on the corrosion resistance of magnesium alloys. A finer grain size leads to the formation of a more stable and continuous protective oxide layer on the surface, which enhances the material's ability to withstand corrosive environments. chemkraft.ir This is particularly crucial for applications in lightweight structures and electronic devices where durability is a key concern. chemkraft.ir

Control of Grain Size and Performance Improvements in Titanium Alloys

The control of grain size is of paramount importance in the production of high-performance titanium alloys, especially for critical applications in the aerospace and medical fields. df-chemicals.comchemkraft.ir Potassium fluotitanate plays a vital role in this process by acting as a grain refiner. df-chemicals.com Its addition to molten titanium alloys helps to control the grain size during solidification, resulting in a finer and more uniform microstructure. df-chemicals.comchemkraft.ir

This grain size control leads to significant improvements in the mechanical properties of titanium alloys, including:

Increased Strength: A finer grain structure enhances the yield and tensile strength of the alloy. df-chemicals.comchemkraft.ir

Improved Fatigue Resistance: The refined microstructure helps to impede the initiation and propagation of fatigue cracks, leading to a longer service life. df-chemicals.comchemkraft.ir

Role as a Fluxing Agent in Metal Casting Processes

Beyond its function as a grain refiner, potassium fluotitanate also serves as a fluxing agent in various metal casting operations. df-chemicals.comindustryarc.com In this capacity, it helps to remove oxides and other impurities from the surface of the molten metal, ensuring a cleaner and more uniform casting. df-chemicals.com By lowering the melting point of oxides and facilitating their removal, potassium fluotitanate contributes to improved metal fluidity and reduced dross formation. df-chemicals.commineralstech.com This cleansing action is essential for producing high-quality castings with a smooth surface finish. df-chemicals.com It is often used in conjunction with other salts like sodium chloride and potassium chloride to create a more fluid flux that effectively covers the molten metal. amg-al.com

Surface Modification and Coating Technologies Incorporating Potassium Fluotitanate Hydrate (B1144303)

Potassium fluotitanate hydrate is a key component in advanced surface modification techniques, particularly in the formation of protective ceramic coatings on various metals. These coatings enhance properties such as wear resistance, corrosion resistance, and biocompatibility.

Application in Plasma Electrolytic Oxidation (PEO) and Micro-Arc Oxidation (MAO) Electrolytes

Plasma Electrolytic Oxidation (PEO), also known as Micro-Arc Oxidation (MAO), is an electrochemical surface treatment process that produces thick, hard, and adherent ceramic coatings on metals like aluminum, magnesium, and titanium. aimspress.commdpi.com The composition of the electrolyte is a critical factor that influences the properties of the resulting coating. aimspress.commdpi.com

Potassium fluotitanate is often added to the electrolyte in PEO/MAO processes for several reasons:

Incorporation of Titanium: During the process, titanium from the K₂TiF₆ is incorporated into the oxide layer. In the case of magnesium alloys, this leads to the formation of anatase TiO₂, which helps to seal the micropores in the MAO coating. researchgate.net

Enhanced Corrosion Resistance: The presence of fluoride (B91410) ions from K₂TiF₆ in the electrolyte can improve the corrosion resistance of the coating. researchgate.netresearchgate.net For instance, on ZM21 magnesium alloys, the addition of K₂TiF₆ to the electrolyte resulted in a thicker coating with better corrosion resistance. researchgate.net

Improved Coating Quality: The concentration of K₂TiF₆ in the electrolyte affects the quality of the MAO coating. The fluoride ions generated can influence the reactions and the resulting microstructure of the coating. researchgate.net

Research has shown that for ZM21 magnesium alloys, specific concentrations of K₂TiF₆ in a silicate-based electrolyte lead to optimal corrosion resistance. researchgate.net The anatase TiO₂ formed from the dissociation of TiF₆²⁻ ions plays a role in sealing the micropores of the MAO coating, thereby enhancing its protective properties. researchgate.net

Table 2: Influence of Potassium Fluotitanate in PEO/MAO on ZM21 Magnesium Alloy

| K₂TiF₆ Concentration | Effect on Coating |

| 0.25 and 0.50 g/L | Better corrosion resistance and thickening effect. researchgate.net |

| General Addition | Formation of anatase TiO₂ which seals micropores. researchgate.net |

The versatility of the PEO/MAO process allows for the tailoring of coating properties by adjusting electrolyte composition and process parameters, making it a valuable technique for a wide range of industrial and biomedical applications. aimspress.comnih.gov

Impact of Potassium Fluotitanate Concentration on Coating Characteristics and Performance

The concentration of potassium fluotitanate (K₂TiF₆) in coating solutions, such as those used for micro-arc oxidation (MAO), significantly influences the final characteristics and performance of the protective layer. Research on ZM21 magnesium alloys demonstrates that the addition of K₂TiF₆ to a silicate-based electrolyte has a pronounced thickening effect on the MAO coating. researchgate.net The concentration of the hexafluorotitanate ion (TiF₆²⁻) directly affects the quality of the coating. researchgate.net This is largely attributed to the fluoride ions (F⁻) generated from the reaction: TiF₆²⁻ + 4OH⁻ → TiO₂ + 6F⁻ + 2H₂O. researchgate.net

The anatase titanium dioxide (TiO₂) formed through the ionization of TiF₆²⁻ plays a crucial role in sealing the micropores typically found in MAO coatings, thereby enhancing their protective capabilities. researchgate.net Studies have shown that specific concentrations yield optimal results; for instance, adding 0.25 and 0.50 g/L of K₂TiF₆ produces the best corrosion resistance in certain applications. researchgate.net The inclusion of potassium fluotitanate also improves the hydrophilicity of the coating and reduces the weight loss rate and pH value changes when the coated material is immersed in solutions. researchgate.net

Table 1: Effect of K₂TiF₆ Concentration on MAO Coating Properties on ZM21 Magnesium Alloy

| K₂TiF₆ Concentration | Observed Effect on Coating | Performance Improvement |

|---|---|---|

| 0.25 g/L | Thickening of the coating layer | Enhanced corrosion resistance |

| 0.50 g/L | Significant thickening effect | Optimal corrosion resistance |

Development of Fluotitanate Conversion Coatings for Aluminum Alloys

Fluotitanate-based conversion coatings have emerged as a leading environmentally friendly alternative to traditional chromate (B82759) treatments for aluminum alloys. bohrium.com Historically, conversion coatings relied on chromium chemistry to enhance corrosion resistance and paint adhesion. bohrium.com However, due to the environmental and health concerns associated with hexavalent chromium, significant research has been directed toward chromium-free alternatives. esa.int

Formulations based on fluotitanic acid (H₂TiF₆) and fluozirconic acid (H₂ZrF₆), often combined with polymers, have demonstrated performance comparable to their chromium-based counterparts. bohrium.com These coatings are crucial for protecting aluminum alloys from degradation, especially in demanding sectors like aerospace. esa.int The development process involves creating a stable chemical conversion coating that not only prevents corrosion but also serves as an effective pretreatment to enhance the adhesion of paints and adhesives. bohrium.comesa.int

The mechanism of these coatings involves a reaction with the aluminum surface. The fluoride ions in the solution play a major role in removing the natural oxide layer on the aluminum, allowing the titanium or zirconium complexes to react with the substrate. researchgate.nethenkel-dam.com This results in the formation of a thin, adherent inorganic film composed of compounds like zirconium oxyfluoride (ZrOF₂), aluminum fluoride (AlF₃), and aluminum hydroxide (B78521) (Al(OH)₃). henkel-dam.com The choice of the specific fluoacid and any accompanying polymer has a strong impact on the final performance of the coating. bohrium.com

Additive in Electroplating Solutions for Enhanced Coating Quality

Potassium fluotitanate serves as a valuable additive in electroplating solutions, where it contributes to improving the quality and uniformity of the deposited metal layers. df-chemicals.com Its role is to help manage the deposition process, ensuring a consistent and seamless coating. df-chemicals.com The presence of potassium fluotitanate in the electroplating bath can lead to a more refined and aesthetically pleasing finish on a variety of objects, from automotive components to jewelry. df-chemicals.com By elevating the quality of the deposited metal, it enhances both the protective and decorative functions of the plating. df-chemicals.com

Fabrication of Advanced Composite Materials

This compound is a key precursor in the fabrication of advanced composite materials, particularly metal matrix and ceramic composites, through in-situ synthesis techniques.

In-Situ Synthesis of Metal Matrix Composites (e.g., Al-TiC)

Potassium fluotitanate is instrumental in the in-situ synthesis of metal matrix composites (MMCs), such as aluminum-titanium carbide (Al-TiC). scirp.org The in-situ method, where the reinforcing phase is formed directly within the matrix during processing, is favored for producing composites with a homogeneous distribution of reinforcement, fine particle size, and a clean, strong interface between the matrix and the reinforcement. scirp.orgresearchgate.net

In a typical process for creating Al-TiC composites, a measured quantity of potassium fluotitanate (K₂TiF₆) and graphite (B72142) powder are added to a molten aluminum alloy. scirp.org The mixture is heated to temperatures around 800°C, initiating a chemical reaction that leads to the formation of titanium carbide (TiC) particles directly within the aluminum melt. scirp.org The performance of the resulting composite is influenced by reaction conditions such as temperature and the particle size of the raw materials, which affect the morphology, distribution, and stoichiometric ratio of the TiC particles. mdpi.com This method avoids issues of poor wettability that can occur with conventional ex-situ techniques and results in improved mechanical properties. scirp.orgresearchgate.net

Table 2: Typical Components and Conditions for In-Situ Synthesis of Al-TiC MMCs

| Component | Role | Process Condition | Detail |

|---|---|---|---|

| Aluminum (Al) | Matrix material | Melting Temperature | ~660°C |

| Potassium Fluotitanate (K₂TiF₆) | Titanium source | Reaction Temperature | ~800°C |

| Graphite (C) | Carbon source | Stirring | Mechanical stirring to ensure reaction completion |

Integration into Ceramic Formulations and Related Composites

Potassium fluotitanate is integrated into various ceramic formulations to produce advanced materials with tailored properties. americanelements.comdf-chemicals.com It often acts as a flux in the production of glass and ceramics, helping to ensure that materials melt at the correct temperature and achieve the desired texture and consistency. df-chemicals.com This control is vital for manufacturing everything from durable tableware to specialized ceramic components. df-chemicals.com

Furthermore, K₂TiF₆ is a precursor for synthesizing specialized ceramic compounds. df-chemicals.com For example, it is used to produce titanium potassium oxide (K₂TiO₃) crystals, which are valued for their dielectric properties in electronic components. df-chemicals.com It is also involved in the creation of piezoelectric materials like barium titanate and potassium titanate, which are essential for sensors and actuators. df-chemicals.com In the ceramics industry, it can be used to create novel glazes and pigments with enhanced stability and color. alibaba.com Advanced applications include its use in fabricating potassium titanate whisker-reinforced composites for high-strength applications, such as in dental materials. researchgate.net

Development of Specialized Functional Materials

The unique chemical properties of potassium fluotitanate enable its use in the development of a wide range of specialized functional materials. It is a critical compound for producing high-purity titanium, which is essential for manufacturing high-performance electronic components like semiconductors where impurities can drastically impair performance. df-chemicals.com

Precursor for Titanium Metal and Titanium-Based Compounds

Potassium fluotitanate is a cornerstone in the metallurgical industry, primarily serving as a precursor for the production of high-purity titanium metal and various titanium-based alloys. sodium-cryolite.comfengyuangroup.in Its role is critical in processes that demand the introduction of titanium into other metals, most notably aluminum.

Detailed research findings indicate that potassium fluotitanate is a key component in fluxes used for casting and in the creation of aluminum master alloys. yixinchemical.com Fluxes containing this compound help to lower the melting point and remove oxides from molten metal, ensuring a cleaner and higher-quality final product. df-chemicals.com In the manufacturing of aluminum-titanium-boron alloys, potassium fluotitanate serves as the source of titanium, which acts as a grain refiner, significantly improving the mechanical properties of the alloy. alibaba.com The compound is also used directly in the manufacturing of titanic acid and titanium metal. fengyuangroup.inyixinchemical.com

| Product | Role of Potassium Fluotitanate | Industrial Application |

|---|---|---|

| Titanium Metal | Direct precursor for titanium production. made-in-china.comfengyuangroup.in | Aerospace, automotive, and chemical processing industries. sodium-cryolite.com |

| Aluminum-Titanium Alloys | Acts as an alloying additive and grain refiner. yixinchemical.com | Used in high-strength, lightweight components. sodium-cryolite.com |

| Aluminum-Titanium-Boron Alloys | Essential component for alloy manufacture. alibaba.com | Improves mechanical properties of aluminum castings. |

| Titanic Acid | Used in the manufacturing process. yixinchemical.com | Production of titanium dioxide pigments and other titanium compounds. |

Applications in Heat-Resistant Glass Manufacturing

In the glass and ceramics industry, potassium fluotitanate is utilized for its beneficial effects on the final product's properties. palmercruz.comnih.gov It functions as a fluxing agent, which lowers the melting temperature of the raw materials, reducing energy consumption and equipment wear during manufacturing. df-chemicals.compalmercruz.com

The compound also acts as a refining agent, helping to remove impurities to enhance the clarity and transparency of the glass. chemkraft.ir By modifying the surface tension, it contributes to a smoother and more uniform glass surface. chemkraft.ir These characteristics make it particularly valuable in the production of high-quality and specialty glass, including heat-resistant glass, optical lenses, and laboratory glassware. sodium-cryolite.commade-in-china.comchemkraft.ir Some sources also note its ability to adjust the thermal expansion coefficient of glass. boulingchem.com

| Function | Effect on Manufacturing Process | Impact on Final Product |

|---|---|---|

| Fluxing Agent | Lowers the melting point of the mixture. df-chemicals.compalmercruz.com | Reduces energy costs and improves material fusion. palmercruz.com |

| Refining Agent | Helps remove impurities from the melt. chemkraft.ir | Enhances transparency and clarity. palmercruz.comchemkraft.ir |

| Surface Tension Modifier | Promotes a more uniform surface. chemkraft.ir | Contributes to surface smoothness. chemkraft.ir |

| Component for Heat-Resistant Glass | Incorporated into glass formulations. sodium-cryolite.commade-in-china.com | Imparts good high-temperature resistance. made-in-china.com |

Synthesis of Other Inorganic Chemical Materials

Potassium fluotitanate serves as a versatile starting material or catalyst in the synthesis of a range of other chemical products. Its reactivity allows it to be a source of either titanium or fluoride ions for various chemical reactions. df-chemicals.com

One of its notable applications is as a catalyst in the synthesis of polypropylene (B1209903). made-in-china.comfengyuangroup.in It is also a precursor for producing other titanium compounds and can be used to introduce fluoride into other molecules. made-in-china.comdf-chemicals.com In metallurgy, beyond its use in alloys, it is employed in metal surface treatments and finishing. fengyuangroup.inyixinchemical.com

| Synthesized Material/Process | Role of Potassium Fluotitanate | Field of Application |

|---|---|---|

| Polypropylene | Acts as a synthesis catalyst. made-in-china.comfengyuangroup.in | Plastics manufacturing. |

| Titanium and Fluorine Compounds | Serves as a precursor. df-chemicals.com | Specialty chemical manufacturing. |

| Metal Surface Coatings | Component in surface treatment formulations. fengyuangroup.inyixinchemical.com | Metallurgy and metal finishing. df-chemicals.com |

| Anti-corrosion coatings | Used as a preparative material. sodium-cryolite.commade-in-china.com | Protective coatings industry. |

Potential in Water Environmental Remediation via Modified Membranes (indirectly related species)

While potassium fluotitanate itself is not directly used in water treatment membranes, its derivative and related compounds, specifically various forms of potassium titanate, are subjects of advanced research for environmental remediation. pwr.wroc.plnih.gov These indirectly related species, such as potassium hexatitanate (K₂Ti₆O₁₃) and potassium octatitanate (K₂Ti₈O₁₇), can be synthesized through processes that may involve other potassium-titanium precursors. pwr.wroc.plresearchgate.net These titanates are recognized as important functional materials, often produced in the form of fibers, whiskers, or nanotubes. pwr.wroc.pl

Research in materials science has focused on incorporating these potassium titanate nanostructures into polymer membranes for water purification. nih.govnih.gov The addition of such inorganic nanofibers can create membranes with a high surface area, controlled pore size, and enhanced mechanical strength. nih.govresearchgate.net These modified membranes show potential for removing contaminants, including microorganisms and organic pollutants, from water through advanced filtration techniques like microfiltration and ultrafiltration. researchgate.netyoutube.com The development of such electrospun nanofiber-based membranes is a promising area for creating more efficient and reliable water purification technologies. nih.gov

| Indirectly Related Species | Form | Potential Application in Membranes | Benefit for Water Remediation |

|---|---|---|---|

| Potassium Hexatitanate (K₂Ti₆O₁₃) | Fibers, Whiskers. nih.govresearchgate.net | Reinforcement filler in polymer membranes. | Enhances mechanical strength and filtration efficiency. nih.gov |

| Potassium Octatitanate (K₂Ti₈O₁₇) | Fibers, Whiskers. pwr.wroc.pl | Creation of nanofibrous membrane structures. | Improves porosity and contaminant removal. researchgate.net |

| Potassium Titanate (General) | Nanofibers, Nanotubes. pwr.wroc.pl | Functional additive in electrospun membranes. nih.gov | Provides high surface area for filtration and separation. nih.gov |

Catalytic Roles and Mechanisms of Potassium Fluotitanate Hydrate

Catalytic Activity in Polymer Synthesis, specifically Polypropylene (B1209903) Production

Potassium hexafluorotitanate is recognized for its role as a catalyst in the synthesis of polypropylene. d-nb.infosemanticscholar.orgresearchgate.net It is often utilized as a component within Ziegler-Natta catalyst systems, which are fundamental to the industrial production of polyolefins like polypropylene. youtube.com Ziegler-Natta catalysts typically consist of a transition metal compound (from Group IV-VIII) and an organoaluminum compound. The titanium in potassium hexafluorotitanate can act as the active center for the polymerization of propylene (B89431) monomers.

The performance of these catalysts is crucial for controlling the polymer's properties, such as stereoregularity (the spatial arrangement of the polymer chain), which in turn dictates the material's physical characteristics like strength and melting point. Modern Ziegler-Natta catalysts are often supported on materials like magnesium chloride to enhance their activity and control the morphology of the resulting polymer particles. lyondellbasell.com The addition of internal and external donors, such as phthalates or more environmentally friendly salicylates, further modifies the catalyst's performance by influencing the stereospecificity of the active sites. lyondellbasell.comrsc.org

While the use of potassium hexafluorotitanate in this context is established, detailed public research findings on the specific performance metrics (e.g., yield, stereoselectivity) of catalyst systems employing this exact compound are not extensively available in open literature. The field of Ziegler-Natta catalysis is highly proprietary, with many details of catalyst composition and performance held as trade secrets by chemical companies.

Table 1: General Components of a Modern Ziegler-Natta Catalyst System for Polypropylene Production

| Component | Example | Function |

| Catalyst Precursor | Titanium tetrachloride (TiCl₄), Potassium Hexafluorotitanate (K₂TiF₆) | Provides the active titanium center for polymerization. |

| Support | Magnesium dichloride (MgCl₂) | Increases catalyst activity and controls polymer morphology. |

| Cocatalyst | Triethylaluminium (Al(C₂H₅)₃) | Activates the titanium center. |

| Internal Donor | Diisobutyl phthalate, Salicylates | Influences the stereospecificity of the catalyst. |

| External Donor | Alkoxysilanes | Further controls stereospecificity. |

This table presents a generalized view of Ziegler-Natta catalyst components. The specific combination and formulation can vary significantly.

Exploration of Catalytic Applications in Other Organic and Inorganic Chemical Transformations

The catalytic utility of potassium fluotitanate and related titanate compounds extends beyond polymer synthesis into various other domains of organic and inorganic chemistry.

Recent research has highlighted the role of potassium hexafluorotitanate as a catalytic activator for the direct amidation of carboxylic acids. acs.org This transformation is a fundamental process in organic synthesis for the formation of amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules. The study, published in the Journal of Fluorine Chemistry in July 2024, points to a new and efficient application for this compound in fine chemical synthesis. acs.org

Furthermore, potassium titanate powder has demonstrated catalytic activity in a variety of chemical reactions, including the decomposition of hydrogen peroxide and other organic syntheses. nanorh.com Its versatility also leads to its use as a polymer additive to enhance mechanical properties and thermal stability. nanorh.com

In the realm of inorganic transformations, potassium titanate-based materials are instrumental. For instance, potassium titanate supported atomically dispersed palladium has been shown to be an effective catalyst for oxidation reactions. d-nb.info The potassium titanate support plays a crucial role by creating a negatively charged surface that stabilizes the palladium atoms, preventing their agglomeration and enhancing catalytic activity. d-nb.info This is achieved through the presence of K⁺ ions in the interlayers of the potassium titanate structure. d-nb.info

Titanate nanotubes , which can be synthesized from potassium titanate precursors, are another class of materials with significant catalytic potential. They are explored as catalysts for the production of biomass-derived chemicals, showcasing their utility in sustainable chemistry. frontiersin.orgnih.govnih.gov Their applications include esterification, transesterification, and acetalization reactions. frontiersin.orgnih.gov The catalytic performance of titanate nanotubes can be attributed to their high surface area and the presence of both Brønsted and Lewis acid sites. frontiersin.orgnih.gov

Table 2: Selected Catalytic Applications of Potassium Fluotitanate and Related Titanates

| Catalyst | Reaction Type | Application Area |

| Potassium Hexafluorotitanate | Direct Amidation | Organic Synthesis, Fine Chemicals |

| Potassium Titanate Powder | Decomposition, Oxidation | Chemical Synthesis |

| Potassium Titanate Supported Palladium | Catalytic Oxidation | Environmental Catalysis, Chemical Synthesis |

| Titanate Nanotubes | Esterification, Acetalization | Biofuel Production, Green Chemistry |

Mechanistic Studies of Heterogeneous Catalytic Systems involving Fluotitanate Species

The catalytic mechanism of systems involving titanate species is a subject of ongoing research. For heterogeneous catalysts based on titanates, the surface properties play a pivotal role. The mechanism of catalytic ozonation using titanate nanotubes , for example, is understood to involve the generation of reactive oxygen species. frontiersin.org The surface of the titanate nanotubes, rich in hydroxyl groups, facilitates the decomposition of ozone to produce these highly reactive species, which then degrade pollutants. frontiersin.org

In the case of potassium titanate supported palladium catalysts , a key mechanistic aspect is the strong interaction between the noble metal and the support. d-nb.info The negative charge on the TiO₆ octahedron layers in potassium titanate, a result of the interlayer K⁺ ions, leads to charge transfer to the palladium atoms. d-nb.info This electronic modification of the palladium enhances its ability to activate molecules like oxygen, thereby boosting its catalytic activity in oxidation reactions. d-nb.info

For titanate nanotubes used in biomass conversion, their catalytic activity is often linked to their acidic or basic properties. frontiersin.orgnih.gov The transformation of titanium dioxide into titanate nanotubes can generate a higher number of acid sites, including strong Brønsted acid sites, which are crucial for reactions like the hydroxyalkylation/alkylation (HAA) of furanic compounds. frontiersin.orgnih.gov The confinement effect within the nanotube structure is also proposed to contribute to the high catalytic activity by bringing reactants into close proximity on the catalytic sites. frontiersin.orgnih.gov

While these studies provide insight into the mechanisms of titanate-based catalysts, specific mechanistic investigations focusing solely on the heterogeneous catalytic role of the fluotitanate species (K₂TiF₆) are less common in the available literature. The understanding is often extrapolated from studies on other titanate materials.

Design and Optimization of Potassium Fluotitanate Hydrate-Based Catalysts

The design and optimization of catalysts derived from potassium fluotitanate hydrate (B1144303) are centered on tailoring their structure and composition to enhance catalytic performance for specific applications. A significant area of research is the development of nanostructured titanates, such as nanotubes and nanowires, which can be synthesized from potassium titanate precursors. nih.govresearchgate.netkoreascience.kr

The optimization of these catalysts involves controlling several factors during their synthesis:

Morphology and Surface Area: The hydrothermal method is commonly used to produce titanate nanotubes. By varying parameters such as the ratio of titanium dioxide to sodium hydroxide (B78521), the hydrothermal temperature, and the reaction time, the morphology, and consequently the surface area of the resulting nanotubes can be controlled. koreascience.kr A larger surface area generally leads to a higher number of accessible active sites and improved catalytic efficiency. koreascience.kr

Doping with Other Metals: The catalytic properties of titanates can be significantly enhanced by doping them with other metal cations. For instance, doping strontium titanate with nickel has been shown to yield a highly active catalyst for the dry reforming of methane. nih.gov Similarly, incorporating cations like chromium, cobalt, nickel, silver, and platinum into titanate nanotubes can tailor their activity for NOx conversion. semanticscholar.org The choice of dopant can influence the number and type of active sites and the catalyst's stability. semanticscholar.org

Control of Acidity/Basicity: For many organic transformations, the acidic or basic properties of the catalyst are paramount. The surface acidity of titanate nanotubes can be modified by proton exchange or by the incorporation of different metals, which in turn affects their catalytic activity in reactions like esterification and acetalization. frontiersin.orgnih.gov

pH of the Reaction Medium: The pH of the reaction environment can also be a critical parameter to optimize. For example, in the photocatalytic reduction of CO₂ using copper-doped strontium titanate, varying the pH has been shown to significantly influence the selectivity of the products. acs.orgacs.org

The design of more efficient catalysts often involves creating materials with a high density of active sites, improved stability against deactivation, and high selectivity towards the desired products. For potassium fluotitanate-based catalysts, this translates to research into creating high-surface-area materials and composites with other catalytically active components.

Interactions and Chemical Reactivity of Potassium Fluotitanate Hydrate in Complex Systems

Reactions with Other Metal Compounds and Ions

The chemical behavior of potassium fluotitanate hydrate (B1144303) in the presence of other metal compounds and ions can lead to the formation of new, complex structures with unique properties. These reactions are of interest in various fields, from materials science to synthetic chemistry.

While direct research detailing the specific reaction of potassium fluotitanate hydrate with tungstate (B81510) species to form heteropoly-tungstic acids is not extensively documented in the reviewed literature, the principles of heteropoly acid chemistry allow for a theoretical exploration of this possibility. Heteropoly acids are complex inorganic compounds with a central heteroatom, and it is conceivable that titanium could act as such a central atom in a tungstate matrix.

The formation of heteropoly acids typically occurs in acidic solutions where the tungstate ions polymerize to form polyoxometalate structures around a central heteroatom. The reaction of the tungstate ion (WO₄²⁻) in the pH range of 2 to 8 with various metal ions can lead to the formation of numerous heteropolyanions. nih.gov The synthesis of titanium(IV) tungstates has been achieved by mixing solutions of titanic chloride and sodium tungstate at a controlled pH. rsc.org

Theoretically, a reaction between this compound and a tungstate source under acidic conditions could potentially lead to the formation of a titanium-containing heteropoly-tungstic acid. The [TiF₆]²⁻ anion would first need to hydrolyze to provide a source of Ti⁴⁺ ions, which could then be incorporated as the central atom in a polyoxotungstate cage. The general stability of heteropoly acids with trivalent metals has been studied, and these acids are noted to be quite stable in excess mineral acids but are readily decomposed by alkalis. gla.ac.uk

Further research is required to isolate and characterize any potential heteropoly-tungstic acids formed from the interaction of this compound with tungstate species.

There is evidence for the formation of mixed-valence hydrated fluoridotitanates, particularly involving other transition metals. A notable example is the formation of mixed-valence hydrated iron fluoridotitanate, FeTiF₆·6H₂O, which is the main product of the fluoride (B91410) processing of the mineral ilmenite (B1198559) (FeTiO₃) with hydrofluoric acid. fssf-chemicals.com In this compound, both iron and titanium are present in a mixed-valency state, with a charge redistribution from Fe²⁺Ti⁴⁺ to Fe³⁺Ti³⁺ being evident from XPS spectra. fssf-chemicals.com

The synthesis of such compounds highlights the potential for the titanium in the hexafluorotitanate complex to participate in redox reactions, leading to the formation of mixed-valence species. While the provided information focuses on an iron-titanium system, it suggests that similar reactions could be possible with other transition metals capable of exhibiting multiple oxidation states. The formation of these mixed-valence compounds can impart interesting optical and electronic properties to the resulting materials.

Dissolution and Hydrolysis Behavior in Various Solvent Systems

The solubility and hydrolysis of this compound are critical factors that determine its reactivity and applications. The behavior of this compound can vary significantly depending on the nature of the solvent.

Potassium hexafluorotitanate is known to be soluble in hot water and only slightly soluble in cold water and inorganic acids, while being insoluble in ammonia. wikipedia.org The hydrate form, K₂TiF₆·H₂O, loses its crystal water at 32 °C. google.com

Studies on the solubility of potassium fluoride (KF), a related compound, in various organic solvents provide some insight into the potential behavior of the fluotitanate salt. The solubility of KF has been determined in several protic and aprotic polar solvents. huji.ac.ilresearchgate.net For instance, the solubilities of KF in N,N-dimethylethanolamine, diethanolamine, pyridine, and sulfolane (B150427) have been measured at different temperatures. epa.gov The dissolution enthalpy and entropy have been calculated from this data, indicating the nature of the solute-solvent interactions. epa.gov

The hydrolysis of potassium hexafluorotitanate is an important reaction. In aqueous solutions, especially in the presence of other salts like calcium and strontium nitrates, K₂TiF₆ undergoes hydrolysis. iaea.org This hydrolysis leads to the precipitation of potassium oxo(hydroxo)-fluorotitanate and the corresponding alkaline earth metal fluoride (e.g., CaF₂ or SrF₂), along with the formation of nitric acid (HNO₃). iaea.org The formation of HNO₃ contributes to an increase in the solubility of K₂TiF₆ under these conditions. iaea.org

The hydrolysis of titanium compounds is a key step in the synthesis of titanium dioxide (TiO₂). The hydrothermal synthesis of TiO₂ nanomaterials often involves the hydrolysis of a titanium precursor. nih.gov Similarly, sonochemical methods can be used to synthesize photoactive TiO₂ nanoparticles through the hydrolysis of titanium tetraisopropoxide. nih.gov These examples underscore the tendency of titanium compounds, including potassium fluotitanate, to hydrolyze and form titanium oxides or hydroxides.

The table below summarizes the general solubility and hydrolysis behavior of potassium fluotitanate.

| Solvent System | Solubility | Hydrolysis Behavior |

| Cold Water | Slightly soluble | Limited hydrolysis |

| Hot Water | Soluble | Increased hydrolysis |

| Inorganic Acids | Slightly soluble | Can promote hydrolysis |

| Ammonia | Insoluble | |

| Aqueous Salt Solutions (e.g., Ca(NO₃)₂, Sr(NO₃)₂) | Increased solubility | Significant hydrolysis, forming precipitates and acid |

| Polar Organic Solvents (inferred from KF) | Varies depending on the solvent | Potential for solvolysis depending on the solvent's nature |

Influence of Fluoride Release on Chemical Processes and Material Properties

The release of fluoride ions from this compound can have a profound impact on various chemical processes and the properties of materials. One of the most significant industrial applications where this is evident is in the grain refinement of aluminum and its alloys. fssf-chemicals.com

Potassium fluotitanate is widely used as a grain refiner in the aluminum industry. fssf-chemicals.comtexametals.com When added to molten aluminum, it decomposes and releases titanium and fluoride ions. The titanium reacts with aluminum to form titanium aluminide (TiAl₃) particles. These TiAl₃ particles, along with potentially formed titanium boride (TiB₂) if boron is also present, act as nucleation sites for the solidification of aluminum grains. texametals.comresearchgate.net This leads to a finer and more uniform grain structure in the final cast product. fssf-chemicals.com

The mechanism of grain refinement is complex and involves several theories, including the peritectic theory, where the primary intermetallic compound reacts with the liquid metal to form a new solid phase that acts as a nucleus. researchgate.net The presence of fluoride is believed to enhance the wetting of the nucleating particles by the molten aluminum, thereby improving the efficiency of the grain refinement process.

The improved grain structure resulting from the use of potassium fluotitanate leads to enhanced mechanical properties of the aluminum alloy, such as increased strength, ductility, and fatigue resistance. fssf-chemicals.com

Beyond grain refinement, the release of fluoride can influence other chemical processes. In electroplating, potassium fluotitanate can be used to improve the quality and uniformity of the deposited metal layers. gla.ac.uk In the production of glass and ceramics, it can act as a flux, lowering the melting point of the raw materials. gla.ac.uk

The release of fluoride is also a key factor in the synthesis of other titanium compounds. For example, potassium fluotitanate is a precursor in the production of high-purity titanium compounds and specialized ceramics for electronic applications. thermofisher.com

The table below summarizes the influence of fluoride release from potassium fluotitanate on different processes and properties.

| Process/Property | Influence of Fluoride Release |

| Material Properties | |

| Grain Structure of Aluminum Alloys | Promotes the formation of fine, uniform grains. fssf-chemicals.com |

| Mechanical Strength of Alloys | Increases strength and ductility. fssf-chemicals.com |

| Chemical Processes | |

| Nucleation in Metal Solidification | Enhances the nucleation of new grains. fssf-chemicals.comtexametals.com |

| Electroplating | Improves the quality of metal coatings. gla.ac.uk |

| Glass and Ceramic Production | Acts as a flux to lower melting points. gla.ac.uk |

| Synthesis of Titanium Compounds | Serves as a precursor for high-purity materials. thermofisher.com |

Theoretical and Computational Studies on Potassium Fluotitanate Hydrate

Electronic Structure and Bonding Analysis

The electronic structure of potassium fluotitanate hydrate (B1144303) is governed by the interplay of ionic and covalent bonding. The compound consists of potassium cations (K⁺), a hexafluorotitanate anion ([TiF₆]²⁻), and a molecule of water of hydration. Computational methods, particularly Density Functional Theory (DFT), are essential for elucidating the nature of these interactions.

The primary structure involves ionic bonding between the two potassium ions and the complex hexafluorotitanate anion. nih.gov DFT calculations, often employing functionals like B3LYP or ωB97XD with appropriate basis sets such as 6-311G(d,p), can model the charge transfer between these entities. nih.gov The potassium atom, a well-known promoter in catalysis, readily donates an electron, which influences the electronic properties of the entire system. nih.gov This electron transfer is a key factor in the stability of the crystal lattice.

Within the [TiF₆]²⁻ anion, the bonding between the central titanium (Ti) atom and the six fluorine (F) atoms has significant covalent character. DFT studies on related Ti-F systems show that fluorine adsorption on titanium surfaces leads to the formation of strong Ti-F bonds and a redistribution of electron density. fengyuangroup.in Analysis of the Density of States (DOS) and Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of these bonds and the compound's reactivity. nih.gov The energy gap between HOMO and LUMO is an indicator of the material's stability. nih.gov

The following table, based on analogous DFT calculations for Ti-F interactions, illustrates the type of data generated to understand bonding characteristics.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Ti-F Bond Length | The internuclear distance between titanium and fluorine atoms. | 1.9 Å - 2.2 Å |

| Bonding Energy | The energy released upon the formation of the Ti-F bond, indicating its strength. | -2.8 to -4.5 eV |

| Charge Transfer | The amount of electron density transferred from the less electronegative atom (Ti) to the more electronegative one (F). | ~0.4-0.5 e⁻ (from Ti to F) |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic stability. | 2.5 - 3.5 eV |

Thermodynamic Modeling of Reactions and Phase Equilibria Involving Hydrated Species

Thermodynamic modeling is crucial for understanding the behavior of potassium fluotitanate hydrate under various conditions, particularly its dehydration reactions and solubility. The stability of the hydrate is dependent on temperature and pressure, and computational models can predict the conditions under which it will lose its water of crystallization.

The dehydration process, K₂TiF₆·H₂O(s) ⇌ K₂TiF₆(s) + H₂O(g), is a key phase equilibrium. Advanced thermodynamic models, such as those based on the Statistical Associating Fluid Theory (SAFT) or specific equations of state like the Chen-Guo model, can be employed to describe the phase behavior of hydrated systems. nasa.gov These models calculate properties like fugacity and chemical potential to determine the equilibrium conditions. nasa.gov For instance, the simplified Perturbed-Chain Statistical Associating Fluid Theory (sPC-SAFT) has been used to predict the dissociation pressures of various hydrates at different temperatures. nasa.gov

These computational approaches allow for the construction of phase diagrams, which map the stable phases of the material as a function of temperature and pressure. For this compound, this would involve modeling the solid hydrate, the anhydrous solid, and the aqueous and vapor phases. The models are parameterized using experimental data, such as vapor pressure and density, to ensure accuracy. nasa.gov

| Thermodynamic Model | Applicability to Hydrated Salts | Key Parameters |

|---|---|---|

| Virial Equation of State | Describes real gas behavior, useful for modeling the water vapor released during dehydration. | Virial coefficients (second, third, etc.) |

| sPC-SAFT | Models phase equilibria in systems with associating fluids, like water. | Segment number, segment diameter, dispersion energy. |

| Chen-Guo Model | Specifically developed for predicting hydrate phase equilibrium. | Kihara potential parameters, empirical activity coefficients. |

Simulation of Crystallographic Behavior and Phase Transitions

Computational simulations are powerful tools for investigating the crystallographic structure and phase transitions of this compound. Using solid-state DFT calculations, researchers can predict the stable crystal structure by minimizing the total energy of the system with respect to the lattice parameters and atomic positions.

These simulations can provide detailed information about the unit cell dimensions, atomic coordinates, and space group of the crystal. For this compound, this involves accurately placing the K⁺ ions, the [TiF₆]²⁻ octahedra, and the H₂O molecules within the lattice. The calculated structure can then be compared with experimental data from techniques like X-ray diffraction for validation.

Phase transitions, such as the dehydration mentioned previously, can be simulated by modeling the system at different temperatures. Upon heating, the increased vibrational energy of the atoms can lead to structural changes. In some hydrates, the movement of water molecules can trigger reversible phase transitions. rsc.org Simulations can track these atomic movements and calculate the energy barriers associated with such transitions. Heating in air to above 500°C can cause the anhydrous form to decompose into titanium dioxide and potassium fluoride (B91410), a transition that can also be modeled computationally.

Computational Design and Prediction of Novel Fluotitanate-Based Materials

The insights gained from theoretical studies on this compound can be leveraged for the computational design of new materials with tailored properties. By systematically modifying the chemical composition and structure in silico, it is possible to predict the characteristics of novel fluotitanate-based compounds before they are synthesized in a lab.

One approach is atomic substitution. For example, the potassium ions could be computationally replaced with other alkali metals (e.g., Lithium, Sodium) or alkaline earth metals to predict how this change affects the material's stability, electronic properties, and crystal structure. americanelements.com Similarly, the titanium atom could be substituted with other transition metals, or the fluorine content could be varied to create new complex anions.

High-throughput computational screening, where DFT calculations are performed on a large number of candidate materials, is a powerful strategy. By calculating key properties such as the formation energy (to assess stability), bandgap (to determine electronic behavior), and mechanical properties for a wide range of compositions, researchers can identify promising new fluotitanate-based materials for applications ranging from catalysts to optical and electronic components. americanelements.com

Emerging Research Directions and Future Perspectives for Potassium Fluotitanate Hydrate

Development of Nanoscale and Ultra-High Purity Forms for Advanced Applications

The performance of potassium fluotitanate hydrate (B1144303) in sophisticated applications is intrinsically linked to its purity and morphology. Consequently, a major thrust of current research is the development of nanoscale and ultra-high purity forms of the compound.

Certain fluoride (B91410) compounds, including potassium fluotitanate, can be produced in nanoscale and ultra-high purity forms. americanelements.com High and ultra-high purity compositions of potassium fluotitanate enhance its optical quality and its utility as a scientific standard. americanelements.com Nanoscale powders and suspensions are being explored as alternative high-surface-area forms. americanelements.com The synthesis of potassium titanate (KT) nanowires has been achieved through a one-step hydrothermal reaction involving TiO₂ and an aqueous KOH solution. researchgate.net This method is considered environmentally friendly, inexpensive, and allows for control over the morphology, size, and purity of the product under moderate conditions. researchgate.net The development of these advanced forms is critical for applications in high-performance electronics and other specialized fields. df-chemicals.com

Detailed research findings on the synthesis of related titanate nanostructures provide insights into potential pathways for producing nanoscale potassium fluotitanate hydrate. For instance, the hydrothermal synthesis of potassium titanate nanowires involves the transformation of anatase to Ti-O-K sheets, from which potassium hexa-titanate (K₂Ti₆O₁₃) nuclei form and grow. researchgate.net The concentration of the potassium source (e.g., KOH) and the reaction time are critical parameters that influence the formation and growth of these nanostructures. researchgate.net

Interactive Data Table: Synthesis Methods for Titanate Nanostructures

| Synthesis Method | Precursors | Key Process Parameters | Resulting Nanostructure | Reference |

| Hydrothermal | TiO₂, KOH | Temperature, Time, KOH Concentration | Potassium Titanate Nanowires | researchgate.net |

| Calcination | KF, TiO₂ | High Temperature (e.g., 800°C) | Potassium Hexatitanate Whiskers | nih.gov |

| Ion Exchange | K₂Ti₄O₉, HCl | Thermal Treatment | Potassium Hexatitanate & TiO₂ | nih.gov |

| Sol-Gel | Not specified | Not specified | Mixture of Potassium Tetra/Hexa-titanates | researchgate.net |

The pursuit of ultra-high purity potassium fluotitanate is driven by the stringent requirements of the electronics industry, where even trace impurities can degrade the performance of semiconductor devices. df-chemicals.com High-purity potassium fluotitanate serves as a crucial precursor for producing high-purity titanium and various titanium-based compounds essential for electronic components. df-chemicals.com

Integration into Novel Functional Devices and Technologies

The unique properties of this compound make it a valuable component in the development of novel functional devices and technologies. Its primary role is often as a precursor or key ingredient in the synthesis of advanced materials with specific functionalities.

Potassium fluotitanate is a versatile inorganic compound with significant industrial applications, particularly in the field of electronic materials and components. df-chemicals.com It is instrumental in the production of materials for:

Piezoelectric Components: Materials such as barium titanate and potassium titanate, which can be synthesized using potassium fluotitanate, are critical for sensors, actuators, and ultrasonic transducers. df-chemicals.com

Photonic Devices: The high refractive indices and optical clarity of titanate-based compounds derived from potassium fluotitanate make them suitable for LEDs, laser diodes, and other light-manipulating devices, enhancing their efficiency and performance. df-chemicals.com

Furthermore, potassium fluotitanate is employed as a grain refiner in the production of aluminum, magnesium, and titanium alloys. df-chemicals.comchemkraft.ir This application enhances the mechanical properties of these alloys, such as strength and ductility, making them suitable for demanding sectors like aerospace and automotive. df-chemicals.comchemkraft.ir The addition of precise amounts of potassium fluotitanate to molten metals promotes the formation of fine, uniformly dispersed grains, leading to improved material reliability. chemkraft.ir

The ongoing development of advanced functional materials continues to uncover new potential uses for this compound. wiley.com Research into materials for a "healthy world," encompassing energy, health, and infrastructure, presents new avenues for the application of this compound. colorado.edu

Exploration of Sustainable Production and Application Cycles

In line with the global push for green chemistry and a circular economy, significant research efforts are being directed towards developing sustainable production and application cycles for this compound.

A key area of focus is the development of environmentally friendly synthesis processes. One such process for producing potassium fluotitanate involves reacting ilmenite (B1198559) ore with hydrofluoric acid and a peroxide, followed by precipitation with potassium chloride. A crucial innovation in this process is the recovery and reuse of potassium chloride and potassium fluoride from the filtrate, which significantly reduces the discharge of pollutants.

The broader context of chemical manufacturing is also moving towards greater sustainability. There is a growing emphasis on creating a circular economy for chemicals, where waste is minimized and resources are reused. rsc.org Aggressive recycling scenarios in the chemical industry could substantially reduce wasted greenhouse gas emissions. rsc.org For potassium-containing compounds, reclaiming this essential element from secondary sources like biomass ash is a key strategy for sustainable resource management. vacancyedu.com

The continuous refinement of industrial processes that utilize potassium fluotitanate, such as in metallurgy, contributes to more sustainable and efficient practices. fssf-chemicals.com Future research will likely focus on developing closed-loop systems where the compound can be recovered and reused after its initial application, further minimizing its environmental footprint.

Multidisciplinary Research Opportunities and Collaborative Frameworks

The multifaceted nature of this compound and its wide range of applications necessitate a multidisciplinary research approach. Advancements in this field will increasingly rely on collaborations between chemists, materials scientists, physicists, and engineers.

The development of advanced materials is an inherently interdisciplinary field. wiley.com Collaborative frameworks, such as those fostered by the Materials Research Science and Engineering Centers (MRSECs) and the 4TU.High-Tech Materials consortium, are crucial for stimulating and intensifying academic and industrial research and development of new innovative materials. nsf.govtudelft.nl These collaborations facilitate the sharing of knowledge and resources, which is essential for tackling complex scientific and societal challenges. nsf.gov

Initiatives like the National Science Foundation (NSF) Research Traineeship (NRT) program are promoting interdisciplinary and industry partnerships to strengthen workforce training in materials informatics, which combines materials science with machine learning and artificial intelligence. nsf.gov Such programs are vital for training the next generation of scientists and engineers who can develop groundbreaking solutions to global challenges in energy, health, and infrastructure. colorado.edu

The future of this compound research will likely see the formation of more such collaborative platforms, bringing together experts from diverse fields to explore its full potential. These frameworks will be instrumental in accelerating the discovery of new applications and ensuring the sustainable and responsible development of this promising compound.

Q & A

Q. How can potassium fluotitanate’s role in catalytic processes (e.g., polypropylene synthesis) be mechanistically studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.